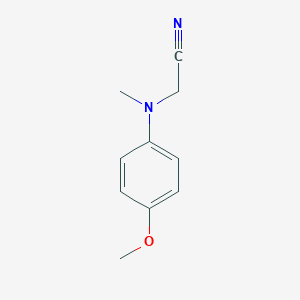
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to an acetonitrile moiety, which is further substituted with a methyl group and a p-anisylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)(methyl)amino)acetonitrile typically involves the reaction of p-anisidine with acetonitrile in the presence of a suitable catalyst. One common method is the FeCl2-catalyzed cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source and DTBP as the oxidant . The reaction conditions often include mild temperatures and ambient pressure, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((4-Methoxyphenyl)(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The p-anisylamino group can also engage in hydrogen bonding and other interactions with biological molecules, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
Acetonitrile: A simpler nitrile compound with similar reactivity but lacking the p-anisylamino group.
Benzonitrile: Another nitrile compound with a benzene ring, used in similar applications.
Methoxyacetonitrile: Similar in structure but with a methoxy group instead of the p-anisylamino group.
Uniqueness
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile is unique due to the presence of both the nitrile and p-anisylamino groups, which confer distinct reactivity and potential for forming complex molecules. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
CAS番号 |
149399-58-6 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
2-(4-methoxy-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,8H2,1-2H3 |
InChIキー |
LTZHWKAAOYGOKT-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)OC |
正規SMILES |
CN(CC#N)C1=CC=C(C=C1)OC |
同義語 |
N-(4-Methoxyphenyl)-N-MethylaMinoacetonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















